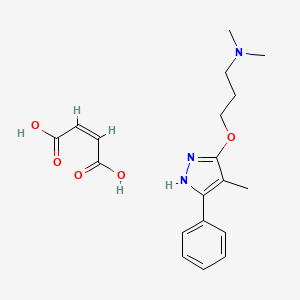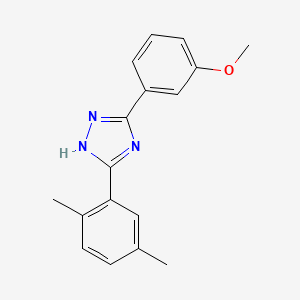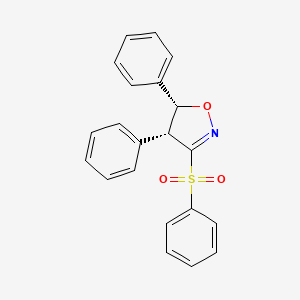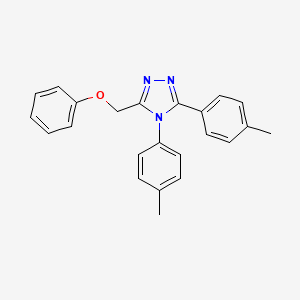
1,2,3,5-Tetrahydro-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-oxo-2-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazole and pyrimidine family This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system
Preparation Methods
The synthesis of 1-Methyl-5-oxo-2-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazole nitrogen, leading to a variety of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products
Scientific Research Applications
1-Methyl-5-oxo-2-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-2-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-5-oxo-2-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid include other imidazole and pyrimidine derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. Examples include:
Imidazole derivatives: Such as metronidazole and clotrimazole, known for their antimicrobial properties.
Pyrimidine derivatives: Such as 5-fluorouracil and cytosine, used in cancer treatment and genetic research. The uniqueness of 1-Methyl-5-oxo-2-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid lies in its fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
141234-27-7 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-methyl-5-oxo-2-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c1-16-11(9-5-3-2-4-6-9)8-17-12(18)10(13(19)20)7-15-14(16)17/h2-7,11H,8H2,1H3,(H,19,20) |
InChI Key |
FMVGIYVVJVBLRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)


![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)






![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
